Ethyl 5-oxo-DL-prolinate
Description
Ethyl 5-oxo-DL-prolinate (CAS: 7149-65-7, 68766-96-1, 66183-71-9) is an ester derivative of 5-oxo-DL-proline (pyroglutamic acid), where the carboxylic acid group is substituted with an ethyl ester moiety. Its molecular formula is C₇H₁₁NO₃, and it is commonly referred to by synonyms such as D-Pyroglutamic acid ethyl ester or NSC72279 . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its utility extends to the preparation of metal complexes, such as lead bis(5-oxo-DL-prolinate), which are regulated due to toxicity concerns .
Properties
IUPAC Name |
ethyl 5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOOVQLTTVTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984674 | |
| Record name | Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66183-71-9, 7149-65-7 | |
| Record name | 5-Oxoproline ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66183-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-DL-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066183719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7149-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7149-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-oxo-DL-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Pyroglutamic Acid with Acetic Anhydride
The most common and classical method for preparing this compound involves the esterification of pyroglutamic acid (5-oxoproline) with acetic anhydride in the presence of ethanol. This method is widely reported in chemical databases and literature:
- Reaction : Pyroglutamic acid is reacted with acetic anhydride and ethanol, which facilitates the formation of the ethyl ester via nucleophilic substitution and dehydration steps.
- Conditions : The reaction is typically carried out under reflux conditions to ensure complete esterification.
- Outcome : This method yields this compound with good purity and yield, suitable for further applications or purification steps.
Michael Addition and Ester Hydrolysis Routes (For Substituted Derivatives)
In advanced synthetic chemistry research, this compound derivatives have been synthesized via Michael addition reactions involving diethyl esters and substituted amines:
- Procedure : Diethyl esters of 2-bromo-propanedioic acid react with aromatic amines to form intermediates, which then undergo Michael addition with substituted ethyl esters in ethanol under reflux with sodium ethoxide as a base.
- Purification : The resulting mixtures of diastereomers are separated by flash chromatography, and esters are hydrolyzed under acidic conditions to yield substituted 5-oxo-proline derivatives.
- Significance : While this method is more complex and targeted at substituted derivatives, it demonstrates the versatility of this compound as a synthetic building block.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The esterification method is the most direct and widely used for this compound, relying on the reactivity of pyroglutamic acid with acetic anhydride and ethanol to form the ethyl ester efficiently.
- The solid-phase peptide synthesis approach, although primarily for peptide derivatives, provides insights into the handling of 5-oxo-D-proline residues and the use of ethylamine in aminolysis, which could be adapted for ester preparation or modification.
- Advanced synthetic routes involving Michael addition reactions expand the chemical space of 5-oxo-proline derivatives, demonstrating the compound’s utility as a versatile intermediate in medicinal chemistry.
- Purification techniques such as HPLC and flash chromatography are critical for obtaining high-purity products, especially when side reactions or diastereomeric mixtures are involved.
- Reaction conditions such as temperature control, choice of activators (e.g., HOAt, DIC for D-amino acids), and protecting group strategies significantly influence yield and purity in peptide-related syntheses.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ester undergoes alkaline hydrolysis to regenerate 5-oxoproline or its salts. For example:
- Reaction : Ethyl 5-oxo-DL-prolinate + NaOH → Sodium 5-oxo-DL-prolinate + Ethanol
- Conditions : Reflux with 10N NaOH for 1–2 hours .
| Substrate | Base | Time | Product | Yield |
|---|---|---|---|---|
| This compound | NaOH | 120 min | 5-Oxo-DL-proline (acid) | 87% |
Michael Addition Reactions
This compound participates in stereoselective Michael additions with α,β-unsaturated carbonyl compounds. For instance, reactions with ethyl acrylate derivatives yield trans/cis diastereomers :
| Reaction Partners | Catalyst | Conditions | Diastereomer Ratio (trans:cis) |
|---|---|---|---|
| 3-Phenyl-2-propenoic acid ethyl ester | EtONa | Dry ethanol, reflux | 1:1 (separable via chromatography) |
The trans isomers are often favored in downstream applications due to their conformational stability .
Ultrasound-Assisted Catalysis
Under ultrasonic irradiation, reactions involving this compound show enhanced efficiency. For example, L-proline-catalyzed cycloadditions achieve 95% yield in 20 minutes under ultrasound (80°C, 110 W) :
| Catalyst | Solvent | Method | Time | Yield |
|---|---|---|---|---|
| L-Proline | Ethanol | Ultrasound | 20 min | 95% |
Enamine Formation and Cyclization
The compound reacts with ketones to form enamines, which cyclize into polyhydropyrrolo-indoles or pyrrolizines . For example:
- Reaction : this compound + Cyclohexanone → Polyhydropyrrolo[1,2-a]indole
- Conditions : Dry ethanol, room temperature .
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to other esters in its class :
| Compound | Ester Group | Reactivity in Hydrolysis |
|---|---|---|
| This compound | Ethyl | Moderate (pH-dependent) |
| Mthis compound | Methyl | Faster (due to steric effects) |
| Isopropyl 5-oxo-DL-prolinate | Isopropyl | Slower (steric hindrance) |
Scientific Research Applications
Ethyl 5-oxo-DL-prolinate has various applications in scientific research, including:
Biology: The compound is studied for its potential role in biochemical pathways involving pyroglutamic acid derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. As an ester derivative of pyroglutamic acid, it may participate in biochemical reactions involving the hydrolysis of the ester bond, releasing pyroglutamic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, and the resulting pyroglutamic acid can further participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-oxo-DL-prolinate
- Molecular Formula: C₆H₉NO₃
- Molecular Weight : 143.14 g/mol
- CAS : 54571-66-3
- Key Differences :
5-Oxo-DL-proline (Parent Acid)
- Molecular Formula: C₅H₇NO₃
- Molecular Weight : 129.11 g/mol
- CAS : 149-87-1
- Key Differences :
Sodium 5-oxo-DL-prolinate
- Molecular Formula : C₅H₆NNaO₃
- Molecular Weight : 151.10 g/mol
- CAS : 259-234-9
- Key Differences :
Enantiomeric Forms: L- and D-Proline Derivatives
- Ethyl 5-oxo-L-prolinate (CAS: 7149-65-7) and Ethyl 5-oxo-D-prolinate exhibit stereochemical differences that may influence biological activity.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₁₁NO₃ | 157.16 | 7149-65-7 | Pharmaceutical intermediate, metal complex precursor |
| Mthis compound | C₆H₉NO₃ | 143.14 | 54571-66-3 | Synthetic chemistry, volatile intermediate |
| 5-Oxo-DL-proline | C₅H₇NO₃ | 129.11 | 149-87-1 | Biochemical studies, ester synthesis |
| Sodium 5-oxo-DL-prolinate | C₅H₆NNaO₃ | 151.10 | 259-234-9 | Water-soluble formulations |
Table 2: Regulatory Status of Lead Complexes
| Compound | Regulatory Limit | Reference |
|---|---|---|
| Lead bis(5-oxo-DL-prolinate) | 0.1% (restricted) | |
| Lead bis(5-oxo-L-prolinate) | 0.1% (restricted) |
Research Findings
- Stability : Ethyl esters are more hydrolytically stable than methyl esters under physiological conditions, making them preferable for prolonged-release formulations .
- Toxicity Profile : Lead derivatives of 5-oxo-DL-prolinate are classified as hazardous due to lead content, necessitating stringent handling protocols .
Biological Activity
Ethyl 5-oxo-DL-prolinate, a derivative of pyroglutamic acid, has garnered attention in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its molecular mechanisms, effects on cellular processes, and potential therapeutic applications.
This compound (C7H11NO3) is synthesized through the esterification of pyroglutamic acid with ethanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. This process yields a compound that plays significant roles in various biochemical pathways and reactions .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. It can act as both an enzyme inhibitor and activator , influencing metabolic processes involving amino acids and glutamate metabolism. The compound's ability to modulate enzyme activities can lead to alterations in gene expression, impacting cellular behavior.
Cellular Effects
This compound has been shown to influence several critical cellular processes:
- Cell Signaling : The compound affects cell signaling pathways that regulate various cellular functions, including growth and apoptosis.
- Gene Expression : It can alter gene expression patterns, leading to changes in protein synthesis and overall cell function.
- Metabolic Pathways : It interacts with enzymes such as 5-oxoprolinase, which is involved in converting 5-oxo-L-proline to L-glutamate, thereby playing a role in amino acid metabolism.
Dosage Effects
Research indicates that the effects of this compound vary significantly with dosage. Lower doses may enhance cellular functions, while higher doses can induce toxicity. Studies have identified specific dosage thresholds that optimize biological activity without adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins. These interactions determine the compound's localization within various cellular compartments, which is crucial for its biological activity.
Case Study: Enzyme Interaction
In a study examining the interaction of this compound with metabolic enzymes, researchers observed that the compound significantly influenced the activity of key enzymes involved in glutamate metabolism. This interaction suggests potential applications in modulating metabolic disorders associated with amino acid imbalances.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cell Signaling | Modulation of signaling pathways | |
| Gene Expression | Alteration in gene expression profiles | |
| Enzyme Interaction | Inhibition/activation of metabolic enzymes | |
| Dosage Response | Beneficial effects at low doses; toxicity at high | |
| Transport Mechanism | Specific transporters influence localization |
Potential Therapeutic Applications
Given its biological activities, this compound is being investigated for potential therapeutic applications:
- Metabolic Disorders : Its role in amino acid metabolism may provide insights into treatments for metabolic disorders.
- Drug Development : Ongoing research aims to explore its utility in developing new pharmaceuticals targeting metabolic pathways influenced by glutamate.
Q & A
Basic Research Question
- Structural confirmation :
- Purity assessment : Reverse-phase HPLC (retention time 8–10 min) with UV detection at 210 nm .
Validation : Cross-reference with CAS 66183-71-9 (this compound) and CAS 7149-65-7 (L-isomer) to avoid misidentification .
How can stereochemical inconsistencies in this compound synthesis be resolved, particularly in racemic mixtures?
Advanced Research Question
The DL designation indicates a racemic mixture. To address stereochemical heterogeneity:
- Chiral resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to separate enantiomers.
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling isolation .
Data contradictions : Compare results with pure L-form (CAS 7149-65-7) and DL-form (CAS 66183-71-9) standards. Inconsistent optical rotation or NMR splitting patterns may indicate incomplete racemization .
What methodologies are suitable for evaluating the biological activity or toxicity of this compound?
Advanced Research Question
- In vitro assays :
- Regulatory compliance : Adhere to restricted substance thresholds (e.g., ≤0.1% for lead derivatives per CAS 85392-78-5 guidelines) .
Methodological rigor : Include positive/negative controls and triplicate replicates to minimize false positives.
How can researchers resolve data discrepancies arising from divergent synthesis protocols or analytical conditions?
Advanced Research Question
Common discrepancies include variable purity (e.g., ester hydrolysis byproducts) or misidentification of isomers. Solutions:
- Controlled replication : Synthesize batches using identical parameters (e.g., solvent, catalyst) and compare via orthogonal methods (NMR + HPLC + MS) .
- Cross-lab validation : Share samples with independent labs to verify CAS 66183-71-9 identity and quantify enantiomeric excess .
Statistical analysis : Apply ANOVA to assess batch-to-batch variability or t-tests for method comparisons .
What are the regulatory considerations for handling this compound in academic research?
Basic Research Question
- Classification : Non-essential metal derivatives (e.g., lead salts, CAS 85392-78-5) are restricted to ≤0.1% in formulations .
- Safety protocols : Use fume hoods for synthesis, store in airtight containers (dry, <4°C), and dispose via hazardous waste protocols .
Documentation : Maintain records of CAS 66183-71-9 usage, MSDS references, and disposal manifests for audits.
How can computational modeling aid in predicting the reactivity or stability of this compound?
Advanced Research Question
- DFT calculations : Model transition states for ester hydrolysis or keto-enol tautomerism using Gaussian or ORCA software.
- Molecular docking : Predict interactions with biological targets (e.g., proline-metabolizing enzymes) via AutoDock Vina .
Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots for degradation rates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
